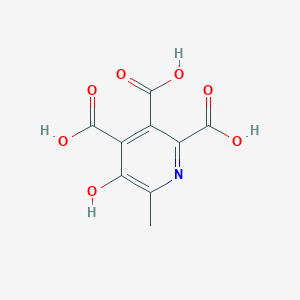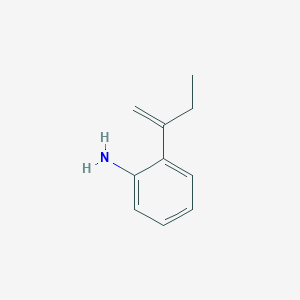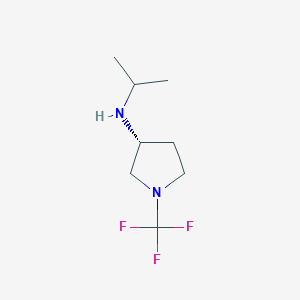![molecular formula C12H22ClNO B13958865 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol: is a chemical compound with a unique spirocyclic structure This compound contains a spiro junction where two rings are connected through a single atom, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of a spirocyclic precursor with chloroethyl reagents under controlled conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through nucleophilic substitution and cyclization steps to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Chloroethyl)-2-azaspiro[45]decan-8-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A similar spirocyclic compound with an oxygen atom in the ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: A compound with a similar chloroethyl group and imino structure.
Uniqueness
(2-(2-Chloroethyl)-2-azaspiro[45]decan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of both chloroethyl and hydroxyl groups
Properties
Molecular Formula |
C12H22ClNO |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanol |
InChI |
InChI=1S/C12H22ClNO/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10H2 |
InChI Key |
URWORUXMIIQKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCN(C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
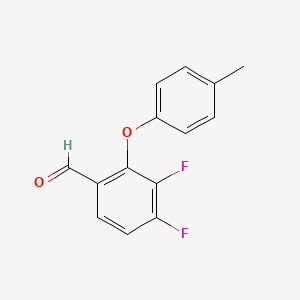




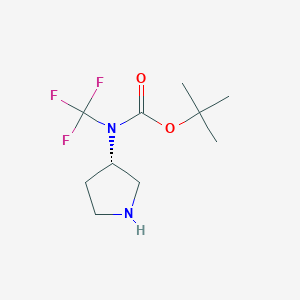
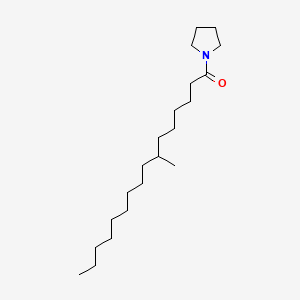
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
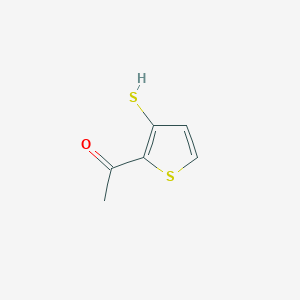
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
